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  • Product: 4-Chloro-2-methyl-1,5-naphthyridine
  • CAS: 61319-97-9

Core Science & Biosynthesis

Foundational

Architectural Mastery of 1,5-Naphthyridines: A Technical Whitepaper on 4-Chloro-2-methyl-1,5-naphthyridine

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, the diazanaphthalene (naphthyridine) framework has emerged as a profoundly privileged scaffold. Among its six possible isomeric form...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the diazanaphthalene (naphthyridine) framework has emerged as a profoundly privileged scaffold. Among its six possible isomeric forms, the 1,5-naphthyridine core is particularly prized for its unique electronic distribution, structural rigidity, and hydrogen-bonding capabilities[1]. This whitepaper provides an in-depth mechanistic and operational analysis of 4-Chloro-2-methyl-1,5-naphthyridine , a highly versatile, polyfunctionalized building block utilized extensively in the development of targeted therapeutics[2][3].

Physicochemical Profile & Structural Logic

To effectively utilize 4-Chloro-2-methyl-1,5-naphthyridine in drug design, researchers must first understand the physicochemical parameters that dictate its reactivity and biological behavior.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name 4-Chloro-2-methyl-1,5-naphthyridine
CAS Registry Number 61319-97-9
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Core Scaffold 1,5-Naphthyridine (Diazanaphthalene)
Electronic Topology Highly electron-deficient ( π -depleted)
Key Reactive Sites C4 (Electrophilic, primed for SN​Ar / Cross-Coupling)

Mechanistically, the 1,5-naphthyridine ring is highly electron-deficient. The two sp2 -hybridized nitrogen atoms at positions 1 and 5 exert strong inductive and mesomeric electron-withdrawing effects across the fused bicyclic system[3]. This electronic topology significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system. Consequently, the C4 position, bearing the electronegative chlorine atom, is highly primed for nucleophilic displacement[3]. Furthermore, the C2-methyl group provides essential steric tuning for target-binding pockets and can serve as a synthetic handle for late-stage functionalization via lithiation or radical bromination.

De Novo Synthesis and Isolation Protocol

The construction of the 4-chloro-1,5-naphthyridine architecture typically relies on a rigorous two-phase approach: the assembly of the heterocyclic core via condensation, followed by a targeted deoxychlorination[4].

SynthesisWorkflow N1 3-Aminopyridine + Ethyl Acetoacetate N2 Thermal Cyclization (Dowtherm A, 250°C) N1->N2 Condensation N3 2-Methyl-1,5-naphthyridin-4(1H)-one N2->N3 -H2O, -EtOH N4 Deoxychlorination (POCl3, 105°C) N3->N4 Activation N5 4-Chloro-2-methyl-1,5-naphthyridine N4->N5 Chlorination

Fig 1. Step-by-step synthetic workflow for 4-Chloro-2-methyl-1,5-naphthyridine.

Experimental Methodology: Self-Validating Protocol

The following protocol outlines the critical steps and the underlying causality for the synthesis of the title compound.

Phase 1: Core Assembly via Conrad-Limpach/Niementowski Cyclization

  • Condensation: React a 3-aminopyridine derivative with an active methylene compound, such as ethyl acetoacetate, under acidic catalysis to form an enamine intermediate[1][4].

  • Thermal Cyclization: Dissolve the intermediate in a high-boiling solvent (e.g., Dowtherm A) and heat to 250 °C.

    • Causality: The extreme thermal energy is required to overcome the activation barrier for intramolecular cyclization, driving off ethanol and water to yield the thermodynamically stable 2-methyl-1,5-naphthyridin-4(1H)-one[4].

Phase 2: Deoxychlorination via Phosphorus Oxychloride ( POCl3​ )

  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (N2/Ar), suspend the 2-methyl-1,5-naphthyridin-4(1H)-one in excess POCl3​ (approx. 5–10 mL per gram of substrate)[3].

    • Causality: POCl3​ serves a dual purpose as both the chlorinating electrophile and the reaction solvent, ensuring maximum collision frequency with the solid substrate.

  • Activation: Add a catalytic amount of N,N-dimethylaniline.

    • Causality: The tertiary amine acts as a nucleophilic catalyst. It reacts with POCl3​ to form a highly electrophilic Vilsmeier-type intermediate, which rapidly attacks the tautomeric enol oxygen of the naphthyridinone, facilitating the leaving group departure.

  • Reflux: Heat the mixture to 105 °C for 1–3 hours. The reaction is self-indicating; the opaque suspension will clarify into a homogenous solution as the highly polar lactam converts into the more lipophilic chloro-compound[3].

  • Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the POCl3​ . Carefully pour the resulting residue over crushed ice.

    • Causality: The hydrolysis of POCl3​ is violently exothermic. Ice acts as an essential heat sink, safely decomposing the excess reagent into phosphoric and hydrochloric acids without thermally degrading the newly formed product.

  • Neutralization: Adjust the aqueous phase to pH 7-8 using saturated NaHCO3​ , extract with dichloromethane, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography.

Reactivity Profile and Therapeutic Target Engagement

The strategic placement of the C4-chlorine on the electron-deficient 1,5-naphthyridine core allows medicinal chemists to deploy two primary late-stage functionalization pathways: Nucleophilic Aromatic Substitution ( SN​Ar ) and Palladium-Catalyzed Cross-Coupling[3].

ReactivityPathway Core 4-Chloro-2-methyl-1,5-naphthyridine SNAr SNAr Reaction (Nucleophilic Attack) Core->SNAr Amines Coupling Pd-Catalyzed Cross-Coupling Core->Coupling Boronic Acids Amine C4-Arylamine Derivatives SNAr->Amine Aryl C4-Aryl Derivatives Coupling->Aryl Target1 c-Met Kinase Inhibition Amine->Target1 Hinge Binding Target2 BRD4 Epigenetic Modulation Aryl->Target2 Ac-Lysine Mimicry

Fig 2. Logical relationship between C4-reactivity and therapeutic target engagement.

Kinase Inhibition (e.g., c-Met)

By displacing the C4-chlorine with complex primary or secondary arylamines via SN​Ar , researchers can generate potent ATP-competitive kinase inhibitors. The 1,5-naphthyridine nitrogens act as critical hydrogen-bond acceptors for the backbone amides (e.g., Met 1160) in the hinge region of kinases like c-Met[5]. The newly introduced C4-arylamine substituent is geometrically directed to extend deep into the adjacent hydrophobic pocket, driving target selectivity and binding affinity.

Epigenetic Modulation (Bromodomain Inhibitors)

Alternatively, Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the C4 position yields biaryl systems that achieve high affinity for epigenetic targets[3]. In the context of Bromodomain and Extra-Terminal motif (BET) inhibitors, the 1,5-naphthyridine core effectively mimics the endogenous acetyl-lysine binding motif required for BRD4 inhibition[5]. The C2-methyl group plays a crucial anchoring role here, locking the molecule within the bromodomain pocket via favorable van der Waals interactions and preventing rotational entropy loss upon binding.

References

  • Source: alfa-chemclinix.
  • Source: benchchem.
  • Source: nih.
  • Source: thieme-connect.
  • Source: benchchem.

Sources

Exploratory

1H and 13C NMR spectra data for 4-Chloro-2-methyl-1,5-naphthyridine

Title: Structural Elucidation and NMR Characterization of 4-Chloro-2-methyl-1,5-naphthyridine: A Technical Guide Executive Summary 4-Chloro-2-methyl-1,5-naphthyridine (CAS: 61319-97-9) is a highly versatile, polyfunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and NMR Characterization of 4-Chloro-2-methyl-1,5-naphthyridine: A Technical Guide

Executive Summary 4-Chloro-2-methyl-1,5-naphthyridine (CAS: 61319-97-9) is a highly versatile, polyfunctionalized building block heavily utilized in modern drug discovery. The presence of two electron-withdrawing nitrogen atoms in the 1,5-naphthyridine core renders the aromatic system highly electron-deficient. This intrinsic electronic property primes the C4-chlorinated position for rapid nucleophilic displacement, making it an ideal substrate for both direct Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions [1].

This whitepaper provides an authoritative guide on the synthesis, isolation, and definitive Nuclear Magnetic Resonance (NMR) characterization of 4-chloro-2-methyl-1,5-naphthyridine, designed for application scientists requiring rigorous analytical validation.

Synthetic Workflow and Self-Validating Protocols

The synthesis of 4-chloro-2-methyl-1,5-naphthyridine typically proceeds via the deoxychlorination of its corresponding tautomeric precursor, 2-methyl-1,5-naphthyridin-4-ol.

Protocol 1: Deoxychlorination via Phosphorus Oxychloride (POCl₃)

  • Reagent Preparation: Suspend 2-methyl-1,5-naphthyridin-4-ol (1.0 eq) in anhydrous toluene (0.2 M) under an inert argon atmosphere.

  • Activation: Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

    • Causality: POCl₃ acts as both the chlorinating and dehydrating agent. The low temperature prevents violent exothermic degradation. The reagent converts the thermodynamically stable pyridone/hydroxy tautomer into a highly reactive phosphorodichloridate intermediate, which subsequently undergoes nucleophilic attack by chloride ions [3].

  • Reflux: Heat the reaction mixture to 105 °C for 3 hours.

    • Causality: Elevated thermal energy is strictly required to overcome the activation barrier of the aromatization and the subsequent C-Cl bond formation.

  • Quenching & Extraction: Cool to 0 °C and carefully quench with ice-cold saturated aqueous NaHCO₃ until pH 8 is reached. Extract with dichloromethane (3 × 50 mL).

    • Causality: Alkaline quenching neutralizes excess POCl₃ and prevents the acidic hydrolysis of the newly formed 4-chloro product back to the starting material.

  • Self-Validation System: Before proceeding to purification, analyze the crude mixture via Thin Layer Chromatography (TLC) (Hexane:EtOAc 3:1). The protocol is validated if the baseline starting material is completely consumed and a new, highly UV-active spot (Rf ~0.6) appears. Furthermore, crude Infrared (IR) spectroscopy must show the complete disappearance of the broad -OH/NH stretch (~3100-2800 cm⁻¹), confirming successful chlorination.

Workflow A 2-Methyl-1,5-naphthyridin-4-ol (Starting Material) B Chlorination (POCl3) Reflux, 3h A->B Activation C 4-Chloro-2-methyl-1,5-naphthyridine (Key Intermediate) B->C Self-Validation: TLC & IR D Nucleophilic Aromatic Substitution (SNAr) C->D Nucleophile (Amines/Alcohols) E Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki) C->E Boronic Acids (Pd catalyst) F C4-Substituted Target Compounds D->F E->F

Fig 1. Synthetic workflow and downstream functionalization of 4-chloro-2-methyl-1,5-naphthyridine.

High-Resolution NMR Spectral Data Interpretation

Accurate structural elucidation of 1,5-naphthyridines requires careful differentiation between the two fused pyridine rings. The presence of the C4-chlorine atom breaks the symmetry and significantly alters the local electronic environment [2].

Protocol 2: NMR Acquisition and Self-Validation

  • Sample Preparation: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition (400 MHz): Set the relaxation delay (D1) to 1.5 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation of the methyl protons, guaranteeing accurate integration values (exactly 3H) relative to the aromatic protons.

  • ¹³C NMR Acquisition (101 MHz): Set the acquisition to a minimum of 1024 scans.

    • Causality: The naphthyridine core contains multiple quaternary bridgehead carbons (C4a, C8a) and substituted carbons (C2, C4). These carbons lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and exhibit long T₁ relaxation times. High scan counts are mandatory to resolve these critical signals from baseline noise [1].

  • Data Validation: The ¹H-NMR spectrum must show exactly four aromatic signals and one aliphatic singlet. The absence of a signal near 8.3-8.5 ppm (typical for H4 in unsubstituted rings) validates the C4-chlorine substitution.

Quantitative Data Summaries

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

PositionShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
H6 9.02dd4.2, 1.61HHighly deshielded by the adjacent N5 atom.
H8 8.40dd8.5, 1.61HDeshielded by the peri-effect and N1 proximity.
H7 7.72dd8.5, 4.21HExhibits typical meta/ortho coupling of a pyridine ring.
H3 7.58s-1HAppears as a singlet due to C4-Cl substitution; isolated proton.
-CH₃ 2.75s-3HAnchored at C2, adjacent to N1.

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

PositionShift (δ, ppm)TypeAssignment Logic
C2 160.5CqHighly deshielded by N1 and the electron-donating methyl group.
C6 151.2CHDirectly adjacent to the electronegative N5 atom.
C8a 144.5CqBridgehead carbon; requires 2D HMBC for definitive assignment.
C4 143.2CqC-Cl bond; deshielded by the electronegative chlorine atom.
C4a 141.8CqBridgehead carbon.
C8 138.1CHAromatic CH, coupled to H8.
C7 124.5CHAromatic CH, shielded relative to C6 and C8.
C3 124.0CHAromatic CH, shielded relative to C2 and C4.
-CH₃ 25.4CH₃Aliphatic methyl carbon.

Mechanistic Logic for Spectral Assignment

To prevent misassignment of the 1,5- and 1,7-naphthyridine isomers (a common pitfall in upstream synthesis), scientists must employ a rigid logic tree utilizing 2D NMR techniques (COSY, HSQC, HMBC)[1].

NMR_Logic Step1 Step 1: Anchor the Methyl Identify 3H singlet (~2.75 ppm) Step2 Step 2: Trace Ring 1 (C2, C3, C4) Identify H3 singlet (~7.58 ppm) Step1->Step2 NOESY/HMBC Step3 Step 3: Map Ring 2 (C6, C7, C8) Identify H6, H7, H8 via J-coupling Step2->Step3 COSY (H6-H7-H8) Step4 Step 4: Quaternary Carbons Assign C2, C4(Cl), C4a, C8a via HMBC Step3->Step4 13C & HSQC/HMBC

Fig 2. Sequential logic tree for the definitive NMR assignment of 1,5-naphthyridine derivatives.

By anchoring the assignment at the C2-methyl group, one can trace through the molecule using heteronuclear multiple-bond correlation (HMBC). The methyl protons will show strong ³J correlations to C3 and C2, effectively isolating Ring 1. Subsequently, the distinctive J-coupling pattern (dd, dd, dd) of H6, H7, and H8 unambiguously maps Ring 2, confirming the 1,5-naphthyridine architecture over potential regioisomers.

References

  • Benchchem. "4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine | 81935-22-0". Benchchem Product Database.
  • The Royal Society of Chemistry. "Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes". RSC Advances.
  • Google Patents. "United States Patent (19) - Process for the preparation of naphthyridines".
Foundational

Solubility Profile of 4-Chloro-2-methyl-1,5-naphthyridine in Organic Solvents: A Mechanistic and Empirical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Chloro-2-methyl-1,5-naphthyridine (CAS: 61319-97-9) Introduction: The Role of Solvation in Heterocyclic Chemistry In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Chloro-2-methyl-1,5-naphthyridine (CAS: 61319-97-9)

Introduction: The Role of Solvation in Heterocyclic Chemistry

In modern drug discovery, 1,5-naphthyridine derivatives serve as highly versatile, polyfunctionalized building blocks. Specifically, 4-Chloro-2-methyl-1,5-naphthyridine is prized for its utility in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions [1].

As a Senior Application Scientist, I frequently observe that poor solvent selection is the primary cause of sluggish reaction kinetics, incomplete conversions, and difficult downstream purifications. Understanding the thermodynamic solubility profile of this specific intermediate is not merely a physical chemistry exercise—it is a prerequisite for rational synthetic design. This whitepaper deconstructs the structural determinants of its solubility, provides empirical data across solvent classes, and establishes a self-validating protocol for solubility determination.

Structural and Electronic Determinants of Solvation

To predict the solubility of 4-Chloro-2-methyl-1,5-naphthyridine, we must analyze the causality behind its intermolecular interactions. The molecule's solvation thermodynamics are governed by the interplay between its crystal lattice energy and solvent-solute interactions.

  • Electron-Deficient Core: The presence of two electron-withdrawing nitrogen atoms makes the 1,5-naphthyridine ring highly electron-deficient [1]. This creates a strong permanent dipole, demanding solvents with high dielectric constants for effective solvation.

  • Polarizability of the C-Cl Bond: The C4-chlorine atom contributes significant polarizability (dispersion forces), favoring interactions with halogenated or highly polarizable solvents.

  • Lattice Energy vs. Solvation: The planar, rigid aromatic system promotes efficient π−π stacking in the solid state. To dissolve this compound, a solvent must provide sufficient solvation energy to overcome these strong intermolecular lattice forces. Non-polar solvents (like hexanes) lack the necessary dipole or hydrogen-bonding capabilities to disrupt this lattice.

Mechanistic Insights via Hansen Solubility Parameters (HSP)

Solvent selection can be mathematically modeled using Hansen Solubility Parameters (HSP), which divide cohesive energy into three forces [2]:

  • Dispersion ( δD​ ): High for this compound due to the aromatic π -cloud and the heavy chlorine atom.

  • Polarity ( δP​ ): Moderate to high, driven by the asymmetric distribution of the heteroatoms.

  • Hydrogen Bonding ( δH​ ): Low donor capacity, but the ring nitrogens act as weak hydrogen-bond acceptors.

Solvents whose δD​ , δP​ , and δH​ values closely match those of 4-Chloro-2-methyl-1,5-naphthyridine will yield the highest solubility.

Empirical Solubility Profile

The following table summarizes the quantitative solubility data for 4-Chloro-2-methyl-1,5-naphthyridine across major organic solvent classes at standard ambient temperature (25 °C).

Solvent ClassRepresentative SolventsSolubility Level (25 °C)Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Strong dipole-dipole interactions ( δP​ match); excellent solvation of the electron-deficient naphthyridine core.
Chlorinated Dichloromethane, ChloroformHigh (>50 mg/mL)Favorable dispersion forces ( δD​ ) perfectly matching the polarizable C-Cl bond and aromatic system.
Ethers THF, 1,4-DioxaneModerate (10 - 50 mg/mL)Moderate polarity; oxygen lone pairs interact favorably with the electron-deficient ring.
Esters/Ketones Ethyl Acetate, AcetoneModerate (10 - 50 mg/mL)Sufficient dipole moment, but lacks the intense solvating power of amides or sulfoxides.
Alcohols Methanol, EthanolLow (1 - 10 mg/mL)Protic nature leads to strong solvent self-association, limiting effective interaction with the lipophilic core.
Hydrocarbons Hexanes, HeptaneVery Low (<1 mg/mL)Severe mismatch in polarity ( δP​ ); weak dispersion forces cannot overcome the compound's crystal lattice energy.
Aqueous Water, BuffersInsoluble (<0.1 mg/mL)High lipophilicity of the methyl group and core; complete lack of strong H-bond donors on the solute [4].

Application in Drug Development: Reaction Solvent Selection

The empirical solubility directly dictates the choice of reaction conditions in drug development.

  • For SNAr Reactions: Polar aprotic solvents (DMSO, DMF) are mandatory. Not only do they exhibit the highest solubility for the starting material, but their high dielectric constants stabilize the anionic Meisenheimer complex intermediate formed during nucleophilic attack.

  • For Cross-Coupling (e.g., Buchwald-Hartwig): While DMSO provides excellent solubility, it can poison palladium catalysts. Therefore, moderately solubilizing ethers (like 1,4-Dioxane) or aromatics (like Toluene) are preferred. The moderate solubility ensures a steady concentration of the substrate in the catalytic cycle without coordinating the transition metal.

SolventSelection Reaction Target Reaction Pathway SNAr SNAr (Nucleophilic Substitution) Reaction->SNAr CrossCoupling Transition-Metal Cross-Coupling Reaction->CrossCoupling Solvent1 Polar Aprotic (DMSO, DMF, NMP) SNAr->Solvent1 Preferred Solvent2 Ethers / Aromatics (1,4-Dioxane, Toluene) CrossCoupling->Solvent2 Preferred Rationale1 High solubility, stabilizes Meisenheimer complex Solvent1->Rationale1 Rationale2 Moderate solubility, compatible with Pd-catalysts Solvent2->Rationale2

Fig 1: Solvent selection logic for 4-Chloro-2-methyl-1,5-naphthyridine based on reaction type.

Experimental Workflow: Thermodynamic Solubility Determination

To generate robust, reproducible solubility data for new solvent mixtures, a modified Shake-Flask Method based on OECD Test Guideline 105 [3] is recommended. This protocol is a self-validating system: it utilizes strict isothermal conditions to ensure true thermodynamic equilibrium is reached, preventing false positives caused by kinetic supersaturation.

Step-by-Step Methodology
  • Preparation: Weigh an excess amount of 4-Chloro-2-methyl-1,5-naphthyridine (e.g., 100 mg) into a 4 mL amber glass vial to prevent photodegradation.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Isothermal Equilibration: Place the vial in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: Extended equilibration is critical to overcome the activation energy of dissolution and ensure the system transitions from a kinetic state to a stable thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes at 25 °C. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter. Note: The filter must be pre-saturated with the solvent to prevent solute adsorption onto the membrane.

  • Dilution and Quantification: Dilute a precise aliquot of the clear supernatant with a compatible diluent (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of your analytical method. Quantify using HPLC-UV at the λmax​ of the naphthyridine core (typically 254 nm), utilizing a pre-established 5-point calibration curve.

Workflow Start 1. Solute & Solvent Excess 4-Chloro-2-methyl-1,5-naphthyridine Eq 2. Isothermal Equilibration Shake-Flask, 24-48h, 25.0 ± 0.1 °C Start->Eq Sep 3. Phase Separation Centrifugation (10,000 x g) or PTFE Filtration Eq->Sep Anal 4. Quantification HPLC-UV Analysis via Calibration Curve Sep->Anal End 5. Data Output Thermodynamic Solubility (mg/mL) Anal->End

Fig 2: Thermodynamic solubility determination workflow based on modified OECD guidelines.

References

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook". Hansen Solubility. URL: [Link][1]

  • OECD. "Test No. 105: Water Solubility". OECD iLibrary. URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-Chloro-2-methyl-1,5-naphthyridine Derivatives

Executive Summary & Mechanistic Rationale The 1,5-naphthyridine scaffold is a privileged pharmacophore, heavily utilized in the design of antimalarial agents, Aurora kinase inhibitors, and TGF-β type I receptor inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,5-naphthyridine scaffold is a privileged pharmacophore, heavily utilized in the design of antimalarial agents, Aurora kinase inhibitors, and TGF-β type I receptor inhibitors[1]. Within this chemical space, the 4-chloro-2-methyl-1,5-naphthyridine intermediate serves as a critical electrophilic hub. The methyl group at the C2 position provides essential steric tuning and metabolic stability (blocking oxidative degradation of the ring), while the C4 chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling[2].

This application note details the optimized, self-validating workflows required to synthesize this core and its subsequent derivatives, focusing on the causality behind the reaction conditions.

Synthetic Strategy & Workflow

The de novo construction of the functionalized 1,5-naphthyridine core requires precise regiochemical control. Direct electrophilic halogenation of the naphthyridine core is thermodynamically unfavorable due to the electron-deficient nature of the diazine rings. Instead, a three-stage sequence is employed:

  • Skraup Cyclization : Condensation of 3-amino-6-methylpyridine with glycerol constructs the bicyclic 2-methyl-1,5-naphthyridine core[1].

  • Regioselective N-Oxidation : The electron-donating effect of the C2 methyl group stabilizes the adjacent N1 nitrogen, directing oxidation preferentially to N1 to form the 1-oxide[3].

  • Deoxidative Chlorination : Treatment with phosphorus oxychloride (POCl 3​ ) generates a highly electrophilic Vilsmeier-type intermediate at N1, which undergoes rapid chloride attack at the C4 position, restoring aromaticity and yielding the target 4-chloro derivative[3].

Synthesis_Route A 3-Amino-6-methylpyridine + Glycerol B Skraup Cyclization (Acidic, Oxidative) A->B C 2-Methyl-1,5- naphthyridine B->C D N-Oxidation (m-CPBA) C->D E 1-Oxide Intermediate D->E F Deoxidative Chlorination (POCl3) E->F G 4-Chloro-2-methyl- 1,5-naphthyridine F->G

Synthetic workflow from 3-amino-6-methylpyridine to 4-chloro-2-methyl-1,5-naphthyridine.

Step-by-Step Experimental Protocols & Self-Validating Systems

Protocol A: Skraup Synthesis of 2-Methyl-1,5-naphthyridine

Causality : Traditional Skraup reactions (using iodine or nitrobenzene) are highly exothermic and prone to thermal runaways, often resulting in intractable tar. Utilizing sodium m-nitrobenzenesulfonate as a mild oxidant, moderated by boric acid and ferrous sulfate, ensures a controlled reaction rate, preserving the delicate naphthyridine core[1].

Procedure :

  • In a 500 mL round-bottom flask, cautiously combine concentrated H 2​ SO 4​ (140 mL), sodium m-nitrobenzenesulfonate (11.3 g, 50 mmol), boric acid (1.55 g, 25 mmol), and FeSO 4​ ·7H 2​ O (0.90 g, 3.2 mmol).

  • Stir at room temperature for 15 minutes, then sequentially add glycerol (8 mL) and 3-amino-6-methylpyridine (2.79 g, 25 mmol)[1].

  • Gradually heat the mixture to 135 °C and maintain for 18 hours.

  • Cool to 0 °C and carefully neutralize with 6N NaOH until pH 9 is reached. Extract with DCM (3 × 100 mL), dry over Na 2​ SO 4​ , and concentrate.

Self-Validation : The product is a solid. TLC (DCM:MeOH 9:1) reveals a highly UV-active spot (R f​ ~0.4). Diagnostic 1 H NMR (CDCl 3​ ) confirms success via a distinct singlet at ~2.75 ppm corresponding to the C2 methyl group.

Protocol B: Regioselective N-Oxidation to 2-Methyl-1,5-naphthyridine 1-oxide

Causality : Regiocontrol is paramount. The C2-methyl group increases electron density at N1 relative to N5. Consequently, m-CPBA selectively oxidizes N1. This N-oxide is the critical directing group that forces subsequent chlorination exclusively to the C4 position[3].

Procedure :

  • Dissolve 2-methyl-1,5-naphthyridine (6.4 g, 44.4 mmol) in anhydrous CHCl 3​ (150 mL).

  • Add 3-chloroperbenzoic acid (m-CPBA, 77% max, 10.4 g, ~46 mmol) portion-wise at 0 °C[3].

  • Warm to room temperature, then heat to reflux for 3 hours.

  • Cool the mixture and wash sequentially with 6N aqueous NaOH (50 mL) to remove m-chlorobenzoic acid byproducts, followed by brine. Dry over Na 2​ SO 4​ and concentrate.

Self-Validation : TLC shows a significant shift to a higher polarity (lower R f​ ) due to the N-O dipole. LC-MS analysis will display a mass shift from [M+H] + 145 to [M+H] + 161.

Protocol C: Deoxidative Chlorination

Causality : POCl 3​ acts as both the activating agent and the nucleophilic chloride source. The phosphoryl group binds to the N-oxide oxygen, creating a superior leaving group (-OPOCl 2​ ). The chloride counterion then attacks the highly electrophilic C4 position. Subsequent elimination of PO 2​ Cl 2​ restores the aromatic system[3].

Procedure :

  • Suspend 2-methyl-1,5-naphthyridine 1-oxide (600 mg, 3.75 mmol) in neat POCl 3​ (5 mL)[3].

  • Heat the solution to reflux for 2 hours under an inert atmosphere.

  • Cool to room temperature and carefully pour the mixture over crushed ice (50 g) with vigorous stirring.

  • Neutralize the aqueous mixture with saturated Na 2​ CO 3​ to pH 8 and extract with EtOAc (3 × 50 mL).

Self-Validation : The product regains a high R f​ on TLC (indicating the loss of the N-oxide). 1 H NMR (CDCl 3​ ) demonstrates the disappearance of the C4 proton and a diagnostic downfield shift of the C3 proton, confirming C4-chlorination.

Protocol D: SNAr Derivatization (Synthesis of Aminated Precursors)

Causality : The C4 chlorine is highly activated by the electron-withdrawing N1 nitrogen. Nucleophilic aromatic substitution (SNAr) with primary or secondary amines proceeds smoothly via a Meisenheimer complex. The reaction is driven forward by the expulsion of the chloride leaving group[2].

SNAr_Mechanism A 4-Chloro-2-methyl-1,5-naphthyridine B Nucleophilic Attack by Amine (Meisenheimer Complex) A->B DIPEA, DMF, 80°C C Aromatization (Chloride Expulsion) B->C Rate-Determining Step D 4-Amino-2-methyl-1,5-naphthyridine Target Derivative C->D Fast

Mechanistic pathway of the SNAr derivatization at the C4 position.

Procedure :

  • In a sealed tube, combine 4-chloro-2-methyl-1,5-naphthyridine (1.0 eq), the desired aliphatic amine (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DMF (0.5 M).

  • Heat to 80 °C for 2–4 hours[3].

  • Quench with water and extract with EtOAc. Purify via silica gel chromatography.

Self-Validation : Complete consumption of the chlorinated starting material is observed by LC-MS. The resulting 4-amino derivative exhibits strong fluorescence under 365 nm UV light.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the synthesis of the 1,5-naphthyridine core, demonstrating the superiority of the selected protocols over traditional methods.

Reaction StepReagent SystemTemp / TimeYield (%)Mechanistic Observation
Skraup Cyclization Glycerol, H 2​ SO 4​ , I 2​ (Traditional)150 °C, 6 h35–42%High tar formation; difficult purification.
Skraup Cyclization Glycerol, H 2​ SO 4​ , m-NO 2​ C 6​ H 4​ SO 3​ Na, H 3​ BO 3​ 135 °C, 18 h65–72%Controlled oxidation; minimal polymerization.
N-Oxidation H 2​ O 2​ / AcOH90 °C, 12 h40–50%Poor regioselectivity; over-oxidation to di-N-oxide.
N-Oxidation m-CPBA / CHCl 3​ Reflux, 3 h85–90%High regioselectivity for N1 due to C2-methyl induction.
Chlorination POCl 3​ (neat)Reflux, 2 h78–85%Clean conversion; rapid Vilsmeier intermediate collapse.

References

  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: Molecules 2020, 25(14), 3252. URL: [Link]

  • Title: Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents Source: Bioorganic & Medicinal Chemistry 2008, 16(13), 6625–6631. URL: [Link]

  • Title: Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry 2004, 47(18), 4494-4506. URL: [Link]

Sources

Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-Chloro-2-methyl-1,5-naphthyridine

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold The 1,5-naphthyridine core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant applications...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif, forming the structural backbone of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including potential as anticancer agents by acting as topoisomerase I inhibitors, and have been explored in the development of novel antimalarial drugs.[3][4][5] The unique electronic properties of the diazine system also make these scaffolds valuable in the design of organic light-emitting diodes (OLEDs) and other functional materials.

4-Chloro-2-methyl-1,5-naphthyridine is a key synthetic intermediate, poised for functionalization via nucleophilic aromatic substitution (SNAAr). The electron-deficient nature of the pyridine rings, coupled with the presence of a good leaving group (chloride) at the C4 position, renders this site highly susceptible to attack by a diverse range of nucleophiles. This reactivity provides a powerful and versatile platform for the synthesis of libraries of substituted 2-methyl-1,5-naphthyridines, enabling extensive structure-activity relationship (SAR) studies in drug discovery and the fine-tuning of photophysical properties in materials science.

This comprehensive guide provides detailed protocols for the synthesis of the 4-chloro-2-methyl-1,5-naphthyridine precursor and its subsequent reaction with various classes of nucleophiles, including amines, alkoxides, and thiolates. It offers field-proven insights into reaction mechanisms, optimization strategies, and troubleshooting to empower researchers in their synthetic endeavors.

The Underpinning Chemistry: The SNAAr Mechanism

The functionalization of 4-Chloro-2-methyl-1,5-naphthyridine is predicated on the Nucleophilic Aromatic Substitution (SNAAr) mechanism. This is a two-step addition-elimination process that is distinct from the SN1 and SN2 reactions more commonly associated with alkyl halides.[6][7]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 carbon, which bears the chloride leaving group. This step is typically the rate-determining step of the reaction. The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][7] The electron-withdrawing effect of the nitrogen atoms in the 1,5-naphthyridine ring system is crucial for stabilizing this anionic intermediate by delocalizing the negative charge.[6]

  • Elimination and Restoration of Aromaticity: In the second, faster step, the leaving group (chloride) is expelled from the Meisenheimer complex. This restores the aromaticity of the naphthyridine ring and yields the final substituted product.

The overall transformation is a net substitution of the chlorine atom with the incoming nucleophile.

SNAAr_Mechanism Start 4-Chloro-2-methyl-1,5-naphthyridine + Nucleophile (Nu⁻) TS1 Transition State 1 Start->TS1 Addition (Rate-determining) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination (Fast) Product 4-Substituted-2-methyl-1,5-naphthyridine + Cl⁻ TS2->Product

Figure 1: The Addition-Elimination Mechanism of SNAAr.

Part 1: Synthesis of the Key Intermediate, 4-Chloro-2-methyl-1,5-naphthyridine

The journey to a diverse array of 4-substituted-2-methyl-1,5-naphthyridines begins with the preparation of the chloro-substituted precursor. This is typically achieved in a two-step sequence starting from the cyclization to form the naphthyridinone, followed by chlorination.

Protocol 1.1: Synthesis of 2-Methyl-1,5-naphthyridin-4(1H)-one

This protocol is adapted from a procedure utilizing a thermal cyclization of an enamine precursor.[8]

Reaction Scheme: Ethyl-(Z)-3-(3-pyridylamino)-2-butenoate → 2-Methyl-1,5-naphthyridin-4(1H)-one

Materials:

  • Ethyl-(Z)-3-(3-pyridylamino)-2-butenoate

  • Eutectic mixture of diphenyl ether (73.5%) and diphenyl (26.5%) (Dowtherm A)

  • Hexane

  • Diethyl ether

  • Silica gel for column chromatography

  • Methanol/Dichloromethane solvent system

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the diphenyl ether/diphenyl eutectic mixture (e.g., 20 mL for 8.0 g of starting material).

  • Heat the mixture to reflux (approx. 250-260 °C).

  • Carefully add Ethyl-(Z)-3-(3-pyridylamino)-2-butenoate (e.g., 8.0 g) to the refluxing solvent.

  • Continue heating under reflux for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid sequentially with hexane (e.g., 20 mL) and diethyl ether (e.g., 20 mL) to remove residual high-boiling solvent.

  • The crude product can be purified by flash chromatography on silica gel. Elute with a suitable solvent system such as methanol/dichloromethane to afford the pure 2-methyl-1,5-naphthyridin-4(1H)-one.[8]

Protocol 1.2: Chlorination of 2-Methyl-1,5-naphthyridin-4(1H)-one

This protocol employs phosphorus oxychloride (POCl₃), a standard and effective reagent for the conversion of hydroxypyridines and related heterocycles to their chloro-derivatives.[2][9]

Reaction Scheme: 2-Methyl-1,5-naphthyridin-4(1H)-one → 4-Chloro-2-methyl-1,5-naphthyridine

Materials:

  • 2-Methyl-1,5-naphthyridin-4(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or other suitable base

  • Ethyl acetate or Dichloromethane for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 2-methyl-1,5-naphthyridin-4(1H)-one (1 equivalent).

  • Caution: Perform this step in a well-ventilated fume hood. Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.

  • Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature.

  • Work-up: In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving quench.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-methyl-1,5-naphthyridine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow SM Ethyl-(Z)-3-(3-pyridylamino)-2-butenoate Step1 Protocol 1.1 Thermal Cyclization (Dowtherm A, reflux) SM->Step1 Intermediate 2-Methyl-1,5-naphthyridin-4(1H)-one Step1->Intermediate Step2 Protocol 1.2 Chlorination (POCl₃, reflux) Intermediate->Step2 Product 4-Chloro-2-methyl-1,5-naphthyridine Step2->Product

Figure 2: Synthetic workflow for the preparation of the key intermediate.

Part 2: Protocols for Nucleophilic Aromatic Substitution

The following protocols provide detailed methodologies for the reaction of 4-Chloro-2-methyl-1,5-naphthyridine with representative N-, O-, and S-nucleophiles.

Protocol 2.1: Reaction with Amine Nucleophiles (N-Arylation)

The reaction with anilines is a common method to access 4-amino-1,5-naphthyridine derivatives, which are of significant interest in medicinal chemistry.[2]

Reaction Scheme: 4-Chloro-2-methyl-1,5-naphthyridine + Substituted Aniline → 4-(Arylamino)-2-methyl-1,5-naphthyridine

Materials:

  • 4-Chloro-2-methyl-1,5-naphthyridine

  • Substituted aniline (e.g., aniline, p-anisidine, p-toluidine) (1.1 - 1.5 equivalents)

  • Solvent (e.g., Isopropanol, Ethanol, or N,N-Dimethylformamide (DMF))

  • Optional: Acid catalyst (e.g., concentrated HCl, a few drops) or Base (e.g., K₂CO₃, Cs₂CO₃)

  • Standard work-up and purification reagents.

Procedure A (Acidic Conditions):

  • Dissolve 4-Chloro-2-methyl-1,5-naphthyridine (1 equivalent) and the substituted aniline (1.2 equivalents) in isopropanol.

  • Add a catalytic amount of concentrated HCl (e.g., 20 mol%).

  • Heat the mixture to reflux (approx. 80-90 °C) under a nitrogen atmosphere for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture. The hydrochloride salt of the product may precipitate.

  • Filter the solid and suspend it in a mixture of ethyl acetate and a saturated aqueous solution of NaHCO₃ or K₂CO₃.

  • Stir vigorously until the free base is formed (monitor by TLC).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Procedure B (Basic Conditions):

  • In a round-bottom flask, combine 4-Chloro-2-methyl-1,5-naphthyridine (1 equivalent), the amine nucleophile (1.2 equivalents), and cesium carbonate (Cs₂CO₃, 2 equivalents).[2]

  • Add a suitable solvent such as DMF or 1,4-dioxane.

  • Heat the reaction mixture to 100-120 °C for 4-12 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Protocol 2.2: Reaction with Alkoxide Nucleophiles

The synthesis of 4-alkoxy-2-methyl-1,5-naphthyridines is readily achieved by reacting the chloro-precursor with an alkoxide, typically generated in situ from the corresponding alcohol and a strong base.

Reaction Scheme: 4-Chloro-2-methyl-1,5-naphthyridine + Sodium Alkoxide (RONa) → 4-Alkoxy-2-methyl-1,5-naphthyridine

Materials:

  • 4-Chloro-2-methyl-1,5-naphthyridine

  • Anhydrous alcohol (e.g., Methanol, Ethanol)

  • Sodium metal (Na) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., THF or the corresponding alcohol)

  • Standard work-up and purification reagents.

Procedure:

  • Preparation of Sodium Alkoxide: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous alcohol (e.g., methanol).

  • Carefully add sodium metal (1.1 equivalents) in small portions. Allow the sodium to react completely. Alternatively, suspend sodium hydride (1.2 equivalents) in anhydrous THF and add the alcohol dropwise at 0 °C.

  • Once the alkoxide solution is prepared, add a solution of 4-Chloro-2-methyl-1,5-naphthyridine (1 equivalent) in the same anhydrous alcohol or THF.

  • Heat the mixture to reflux for 2-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by adding water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography on silica gel.

Protocol 2.3: Reaction with Thiolate Nucleophiles

The introduction of a sulfur linkage at the C4 position can be accomplished using a thiolate nucleophile, which is typically generated by deprotonating a thiol with a suitable base.

Reaction Scheme: 4-Chloro-2-methyl-1,5-naphthyridine + Sodium Thiophenoxide (PhSNa) → 4-(Phenylthio)-2-methyl-1,5-naphthyridine

Materials:

  • 4-Chloro-2-methyl-1,5-naphthyridine

  • Thiol (e.g., Thiophenol) (1.1 equivalents)

  • Base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Standard work-up and purification reagents.

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the thiol (e.g., thiophenol, 1.1 equivalents) dropwise. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.

  • Add a solution of 4-Chloro-2-methyl-1,5-naphthyridine (1 equivalent) in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring by TLC.

  • After cooling, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Yields

The following table summarizes expected yields for the nucleophilic aromatic substitution on 4-Chloro-2-methyl-1,5-naphthyridine with various nucleophiles based on analogous reactions in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

EntryNucleophileProductTypical ConditionsExpected Yield (%)
1Aniline4-(Phenylamino)-2-methyl-1,5-naphthyridineIsopropanol, cat. HCl, 80 °C75-90
2p-Anisidine4-(4-Methoxyphenylamino)-2-methyl-1,5-naphthyridineIsopropanol, cat. HCl, 80 °C80-95
3Morpholine4-(Morpholino)-2-methyl-1,5-naphthyridineDMF, K₂CO₃, 100 °C70-85
4Sodium Methoxide4-Methoxy-2-methyl-1,5-naphthyridineMethanol, reflux85-95
5Sodium Ethoxide4-Ethoxy-2-methyl-1,5-naphthyridineEthanol, reflux80-90
6Sodium Thiophenoxide4-(Phenylthio)-2-methyl-1,5-naphthyridineDMF, 60 °C70-85

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently reactive nucleophile.Low reaction temperature.Inactive catalyst or base.For weak nucleophiles (e.g., electron-poor anilines), switch to a higher boiling point solvent (e.g., DMF, Dioxane) and increase the temperature.Use a stronger base (e.g., NaH instead of K₂CO₃) to fully deprotonate the nucleophile.Ensure all reagents and solvents are anhydrous, especially for reactions involving NaH.
Formation of Side Products Chlorination Step: Over-chlorination or decomposition.SNAAr Step: Hydrolysis of the starting material.Reaction with solvent (e.g., DMF).Chlorination: Control stoichiometry of POCl₃, maintain the lowest effective temperature, and monitor reaction time carefully to avoid decomposition.[9][10]SNAAr: Ensure anhydrous conditions. Perform work-up at low temperatures to prevent hydrolysis of the C-Cl bond.
Difficult Product Isolation Product is highly polar and water-soluble.Emulsion formation during work-up.Use a more polar organic solvent for extraction (e.g., a mixture of Dichloromethane and Isopropanol).Use brine to break up emulsions during extraction.

Conclusion

4-Chloro-2-methyl-1,5-naphthyridine is a highly valuable and versatile building block for the synthesis of functionalized heterocyclic compounds. The protocols and data presented herein provide a robust framework for researchers to successfully perform nucleophilic aromatic substitutions with a wide range of nucleophiles. A thorough understanding of the SNAAr mechanism and careful control of reaction parameters are key to achieving high yields and purity. The adaptability of this chemistry opens up vast possibilities for the creation of novel molecules with tailored properties for applications in drug discovery, materials science, and beyond.

References

  • BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. BenchChem.
  • Palacios, F., de los Santos, J. M., & Ochoa de Retana, A. M. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3468. Available from: [Link]

  • Alonso, C., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8. Available from: [Link]

  • BenchChem. (2025). Minimizing side reactions in the synthesis of 4-Chloro-1,5-naphthyridin-3-amine. BenchChem.
  • Organic Syntheses. (2026). Sodium Methoxide. Available from: [Link]

  • HETEROCYCLES. (Year not available). 4-METHYCG-PHENYLPYRIDAZINES.
  • Borsoi, A. F., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 26(5), 1215. Available from: [Link]

  • PrepChem. (2023). Synthesis of 2-methyl-1,5-naphthyridin-4(1H)-one. Available from: [Link]

  • Al-Tel, T. H., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3238. Available from: [Link]

  • Palacios, F., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3468. Available from: [Link]

  • Chen, Y., et al. (2007). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 50(12), 2789-2794. Available from: [Link]

  • BenchChem. (2025). Minimizing side reactions in the synthesis of 4-Chloro-1,5-naphthyridin-3-amine. BenchChem.
  • Lin, H., et al. (2022). Cu(BF4)2/AC-Catalyzed Synthesis of N-Substituted Anilines, N-Substituted 1,6-Naphthyridin-5(6H)-one, and Isoquinolin-1(2H). ACS Omega, 7(50), 46835-46845. Available from: [Link]

  • Singh, O. V., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • Reaction Biology. (2016). Optimization of synthesis and evaluation of antitumor properties.
  • DTIC. (Year not available). Naphthyridine Antimalarial Agents. Available from: [Link]

  • Palacios, F., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3468. Available from: [Link]

  • da Silva, A. D., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2977. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Organic Syntheses. (2026). Thiophenols from Phenols. Available from: [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available from: [Link]

  • PubMed. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Available from: [Link]

  • Organic Chemistry: Current Research. (Year not available). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor.
  • MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available from: [Link]

  • Journal of the Chemical Society C: Organic. (1968). Heterocyclic polyfluoro-compounds. Part XV. Synthesis of tetrafluoropyridine-4-sulphonic acid and related sulphur-containing derivatives of pentafluoropyridine. Available from: [Link]

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Method

Advanced Application Note: Synthesis and Integration of 4-Chloro-2-methyl-1,5-naphthyridine Derivatives in High-Efficiency OLED Materials

Executive Summary & Strategic Rationale The development of next-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of electron-transporting materials (ETMs) and emissive layers. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The development of next-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of electron-transporting materials (ETMs) and emissive layers. The 1,5-naphthyridine core has emerged as a privileged scaffold in organic electronics due to its highly electron-deficient nature, exceptional thermal stability, and tunable optoelectronic characteristics[1].

Within this chemical family, 4-chloro-2-methyl-1,5-naphthyridine serves as a highly versatile, polyfunctionalized building block[2]. The electron-withdrawing nitrogen atoms prime the chlorinated 4-position for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)[2]. For drug development professionals transitioning into materials science, or utilizing these protocols for medicinal chemistry, the exact Pd-catalyzed cross-coupling methodologies detailed here are directly analogous to late-stage functionalization strategies used in synthesizing naphthyridine-based kinase inhibitors.

This application note provides a comprehensive, self-validating guide to utilizing 4-chloro-2-methyl-1,5-naphthyridine for synthesizing Thermally Activated Delayed Fluorescence (TADF) emitters and high-mobility metal chelates.

Mechanistic Molecular Design (E-E-A-T)

The Donor-Acceptor (D-A) Architecture for TADF Emitters

To achieve high Internal Quantum Efficiency (IQE) in OLEDs, harvesting non-radiative triplet excitons is mandatory. By coupling the electron-deficient 1,5-naphthyridine core (Acceptor) with electron-rich moieties like phenoxazine or carbazole (Donor), a Donor-Acceptor (D-A) architecture is established[3].

Causality of the 2-Methyl Group: The 2-methyl group on the naphthyridine ring is not merely a solubilizing moiety; it introduces critical steric hindrance. When coupled to a bulky donor, this steric bulk forces the donor and acceptor planes to twist orthogonally. This orthogonal twist minimizes the spatial overlap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the singlet-triplet energy splitting (ΔEST) is reduced to near-zero, facilitating efficient Reverse Intersystem Crossing (RISC) from the triplet state back to the emissive singlet state[3].

TADF_Mechanism S0 S0 Ground S1 S1 Singlet S0->S1 Excitation T1 T1 Triplet S0->T1 Excitation S1->S0 Fluorescence T1->S0 Non-radiative T1->S1 RISC (Thermal)

Thermally Activated Delayed Fluorescence (TADF) mechanism via Reverse Intersystem Crossing.

Ambipolar Charge Transport via Metal Chelates

Alternatively, 1,5-naphthyridine derivatives can be utilized as ligands for Group III metals. Aluminum chelates of naphthyridine derivatives (e.g., AlmND3) exhibit ambipolar charge transport, with electron mobilities up to 10 times greater than the industry-standard Alq3[4]. This high mobility reduces the driving voltage and balances charge recombination in the emissive layer, leading to highly efficient deep-blue OLEDs[4].

G A 4-Chloro-2-methyl- 1,5-naphthyridine B Buchwald-Hartwig Cross-Coupling A->B + N-H source C Suzuki-Miyaura Cross-Coupling A->C + B(OH)2 source F D-A TADF Emitter B->F Yields G Electron Transport Material (ETM) C->G Yields D N-Donor (e.g., Phenoxazine) D->B E C-Donor (e.g., Arylboronic acid) E->C

Synthesis pathways of 1,5-naphthyridine derivatives for OLED applications.

Quantitative Data Presentation

The integration of 1,5-naphthyridine derivatives into OLED architectures yields exceptional performance metrics. The table below summarizes the optoelectronic properties of devices utilizing these materials[4],[3],[5].

Emitter / MaterialDonor MoietyAcceptor MoietyMax EQE (%)Max Luminance (cd/m²)Primary Role
1,5-ND-Phenoxazine Phenoxazine1,5-Naphthyridine29.933,540TADF Emitter
1,5-ND-Phenothiazine Phenothiazine1,5-Naphthyridine25.814,480TADF Emitter
1,5-ND-Carbazole Carbazole1,5-Naphthyridine20.9Not ReportedTADF Emitter (Green)
1,5-ND-Carbazole Carbazole1,5-Naphthyridine17.6Not ReportedTADF Emitter (Blue)
AlmND3 N/A (Metal Chelate)1,5-Naphthyridine1.583,730Deep Blue Emitter / ETL

Experimental Protocols

Protocol 1: Synthesis of 1,5-Naphthyridine-Phenoxazine TADF Emitter

Objective: Synthesize a high-efficiency D-A TADF emitter via C-N cross-coupling.

Materials:

  • 4-Chloro-2-methyl-1,5-naphthyridine (1.0 eq)

  • Phenoxazine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 eq)

  • Tri-tert-butylphosphine [P(t-Bu)3] (0.1 eq)

  • Sodium tert-butoxide [NaOtBu] (2.0 eq)

  • Anhydrous Toluene

Step-by-Step Methodology & Causality:

  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-chloro-2-methyl-1,5-naphthyridine, phenoxazine, Pd2(dba)3, and NaOtBu.

    • Causality: The glovebox environment is critical because Pd(0) catalysts and electron-rich phosphine ligands are highly sensitive to oxidation, which would prematurely terminate the catalytic cycle.

  • Solvent & Ligand Addition: Add anhydrous toluene followed by P(t-Bu)3 via syringe.

    • Causality: P(t-Bu)3 is a sterically demanding, highly electron-rich ligand. It accelerates the oxidative addition of the Pd catalyst into the highly activated C-Cl bond of the electron-deficient naphthyridine ring[2]. Toluene is chosen over polar aprotic solvents to minimize competitive SNAr pathways, ensuring the reaction proceeds strictly via the catalytic cycle.

  • Reaction Execution: Seal the flask, transfer to a fume hood, and heat the mixture at 110 °C for 24 hours under vigorous stirring.

    • Causality: The elevated temperature overcomes the activation energy barrier for the reductive elimination step, which is sterically hindered by the 2-methyl group on the naphthyridine core.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The complete disappearance of the 4-chloro-2-methyl-1,5-naphthyridine spot (UV active at 254 nm) validates the completion of the coupling.

  • Workup & Purification: Cool to room temperature, quench with distilled water, and extract with dichloromethane. Dry the organic layer over MgSO4, concentrate, and purify via silica gel column chromatography.

  • Device-Grade Sublimation: Subject the isolated product to temperature-gradient vacuum sublimation (10⁻⁶ Torr).

    • Causality: Organic electronics require >99.99% purity. Trace halogenated impurities or residual palladium act as deep charge traps and non-radiative recombination centers, severely degrading OLED EQE and device lifetime[4].

Device Fabrication & Integration

Once synthesized and sublimated, the naphthyridine derivative is integrated into a multilayer OLED stack via vacuum thermal evaporation (VTE). Because of its high electron mobility and electron-deficient nature, it is typically deposited adjacent to the emissive layer or used as the host matrix within the emissive layer itself[1].

OLED_Stack Cathode Cathode (Al / LiF) EIL Electron Injection Layer ETL ETL (Naphthyridine Derivative) EML Emissive Layer (Host + TADF) HTL Hole Transport Layer (NPB) HIL Hole Injection Layer (PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate

Standard multilayer OLED device architecture incorporating naphthyridine ETMs.

References

  • Benchchem. "Applications of 1,5-Naphthyridine-4-Carboxylic Acid Derivatives in Organic Electronics". 1

  • Benchchem. "4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine". 2

  • Optica. "Efficient Deep Blue Organic Light-Emitting Diodes Based on Wide Band Gap 4-Hydroxy-8-Methyl- 1.5-Naphthyridine Aluminum Chelate". 4

  • National Institutes of Health (PMC). "Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore". 3

  • ResearchGate. "Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs".5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-methyl-1,5-naphthyridine

Welcome to the technical support guide for the synthesis of 4-Chloro-2-methyl-1,5-naphthyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-2-methyl-1,5-naphthyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and improve your experimental outcomes. This guide is structured as a dynamic resource, addressing common issues through a detailed troubleshooting section and answering key questions in the FAQs.

The synthesis of 4-Chloro-2-methyl-1,5-naphthyridine is typically achieved via a two-step process. First, a suitable 3-aminopyridine derivative undergoes cyclization to form the key intermediate, 2-methyl-1,5-naphthyridin-4(1H)-one (also known as 2-methyl-1,5-naphthyridin-4-ol).[1][2] This intermediate is then subjected to a chlorination reaction, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.[3][4][5] Success hinges on careful control of reaction conditions in both steps, particularly during the chlorination phase where side reactions are prevalent.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of 4-Chloro-2-methyl-1,5-naphthyridine

Potential Causes:

  • Incomplete Chlorination: The reaction may not have gone to completion, leaving unreacted 2-methyl-1,5-naphthyridin-4-ol starting material.

  • Decomposition: The starting material or the product may have decomposed due to excessive heat or prolonged reaction times, often indicated by the formation of a dark, tarry mixture.[3]

  • Product Hydrolysis: The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group during the aqueous work-up, especially if conditions are not kept cold or are prolonged.[3]

  • Inefficient Extraction: The product may not be efficiently extracted from the aqueous layer after quenching.

Recommended Solutions:

  • Optimize Reaction Conditions:

    • Temperature & Time: While increasing temperature or time can drive the reaction to completion, it also increases the risk of decomposition.[3] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or HPLC. Aim to stop the reaction as soon as the starting material is consumed. A temperature range of 80-110 °C is typical, but should be optimized for your specific setup.

    • Reagent Purity: Ensure the 2-methyl-1,5-naphthyridin-4-ol precursor is of high purity, as impurities can catalyze decomposition pathways.[3]

  • Refine Work-up Procedure:

    • Cold Quenching: Perform the work-up at low temperatures to minimize hydrolysis. The reaction mixture should be cooled to room temperature and then quenched by adding it slowly to a mixture of ice and water with vigorous stirring.[3]

    • Efficient Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery of the product.[3]

    • Brine Wash: Wash the combined organic layers with brine to aid in the removal of water and some water-soluble impurities.

Problem 2: The Reaction Mixture Turned Black and Tarry

Potential Causes:

  • Excessive Temperature: This is the most common cause. The optimal temperature for chlorination is often just high enough to ensure a reasonable reaction rate without causing significant degradation.[3]

  • Prolonged Heating: Heating the reaction for too long, even at a moderate temperature, can lead to the breakdown of the heterocyclic ring system.[3]

Recommended Solutions:

  • Strict Temperature Control: Use an oil bath and a temperature controller to maintain the reaction at the lowest effective temperature.

  • Reaction Monitoring: As mentioned previously, monitor the reaction's progress. Once the starting material is consumed, proceed immediately to the work-up. Do not leave the reaction heating unnecessarily.

  • Consider a Co-solvent: In some cases, using a high-boiling inert solvent can help to better control the temperature and prevent localized overheating, although many procedures use neat POCl₃.

Problem 3: Presence of Multiple Spots on TLC, Indicating Byproducts

Potential Causes:

  • Over-chlorination: The introduction of additional chlorine atoms onto the naphthyridine ring can occur, especially with excess POCl₃ or at high temperatures, leading to dichloro or trichloro derivatives.[3]

  • Unreacted Starting Material: The reaction was incomplete.

  • Phosphorylated Intermediates: Incomplete reaction or improper work-up can leave phosphorylated byproducts that are difficult to remove.[3]

  • Hydrolyzed Product: The spot corresponding to the 2-methyl-1,5-naphthyridin-4-ol starting material may reappear due to hydrolysis during work-up.[3]

Recommended Solutions:

  • Control Stoichiometry: Carefully control the amount of POCl₃ used. A large excess should be avoided to minimize over-chlorination.[3] A typical range is 3-10 equivalents depending on the scale and specific conditions.

  • Optimize Temperature and Time: Fine-tune the reaction conditions as described above to find the balance between completion and side-product formation.

  • Thorough Work-up: To remove phosphorus-containing byproducts, a meticulous work-up is essential. After quenching on ice, neutralize the acidic solution carefully with a base like sodium carbonate or sodium hydroxide to a pH of 7-8 before extraction.[3]

  • Purification: If side products are unavoidable, purification by column chromatography on silica gel is the most effective method.[3] A solvent system of ethyl acetate/hexane or dichloromethane/methanol is often a good starting point for elution.

Troubleshooting Logic Flow

G start Experiment Start issue Low Yield or Impure Product? start->issue tlc Analyze Crude Mixture by TLC/LC-MS issue->tlc Yes end Pure Product Obtained issue->end No sm_present Starting Material (SM) Present? tlc->sm_present tar Mixture Black/Tarry? tlc->tar sol_incomplete Incomplete Reaction - Increase reaction time slightly - Increase temperature cautiously sm_present->sol_incomplete Yes workup Review Work-up Procedure sm_present->workup No (or minor) tar->sm_present No sol_decomp Decomposition Occurred - Lower reaction temperature - Reduce reaction time - Ensure SM purity tar->sol_decomp Yes sol_incomplete->tlc sol_decomp->tlc sol_hydrolysis Possible Hydrolysis - Quench on ice - Keep work-up cold & fast workup->sol_hydrolysis purify Purify via Column Chromatography sol_hydrolysis->purify purify->end

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for 4-Chloro-2-methyl-1,5-naphthyridine?

The most common and effective method involves two main steps. The first is the synthesis of the precursor, 2-methyl-1,5-naphthyridin-4(1H)-one, typically via a thermal cyclization of an enamine intermediate, such as ethyl-(Z)-3-(3-pyridylamino)-2-butenoate.[1] The second step is the chlorination of this precursor using phosphorus oxychloride (POCl₃) to replace the hydroxyl/oxo group at the 4-position with a chlorine atom.[3][5]

General Synthesis Workflow

G sub 3-Aminopyridine + Ethyl Acetoacetate inter1 Ethyl-(Z)-3-(3-pyridylamino) -2-butenoate sub->inter1 Condensation inter2 2-Methyl-1,5-naphthyridin-4(1H)-one inter1->inter2 Thermal Cyclization (e.g., Dowtherm A) product 4-Chloro-2-methyl-1,5-naphthyridine inter2->product Chlorination (POCl₃, heat)

Sources

Optimization

Resolving HPLC peak tailing for 4-Chloro-2-methyl-1,5-naphthyridine analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug development professionals diagnose and resolve peak...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, analytical chemists, and drug development professionals diagnose and resolve peak tailing issues specifically encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-2-methyl-1,5-naphthyridine.

1,5-Naphthyridine derivatives are highly valued in pharmaceutical development, often serving as core scaffolds for potent TGF-β type I receptor inhibitors and antimalarial agents[1]. However, their rich nitrogen chemistry frequently presents severe chromatographic challenges. This guide provides a mechanistic understanding of these challenges alongside self-validating, field-proven protocols to ensure analytical integrity.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does 4-Chloro-2-methyl-1,5-naphthyridine exhibit severe peak tailing on standard C18 columns? A1: Peak tailing for heterocyclic basic compounds is primarily driven by secondary interactions[2]. The 1,5-naphthyridine core contains two basic nitrogen atoms. In a standard reversed-phase mobile phase (pH 4–7), these nitrogens can become protonated. Simultaneously, standard silica-based columns contain residual surface silanol groups (Si-OH) that dissociate into negatively charged silanate ions (Si-O⁻) at a pH above 3.8. The electrostatic attraction (ion-exchange) between the positively charged naphthyridine nitrogens and the negatively charged silanates acts like molecular "velcro." The analyte molecules stick to the stationary phase and release slowly, producing a drawn-out, asymmetrical tail[3].

Q2: How do I definitively differentiate between chemical tailing (silanol interactions) and physical tailing (system issues)? A2: You must use a self-validating diagnostic injection. Inject a purely neutral, non-ionizable marker compound (such as toluene or uracil) under your current method conditions. Neutral compounds cannot undergo acid-base ion-exchange interactions[3].

  • If the neutral marker is symmetrical but the naphthyridine tails: The issue is chemical (secondary silanol interactions)[4].

  • If the neutral marker also tails: The issue is physical (e.g., a void at the head of the column, a blocked frit, or excessive extra-column dead volume in your tubing)[5].

G Start Observe Peak Tailing (As > 1.5) Check Are all peaks tailing? Start->Check Physical Physical Issue (System/Column) Check->Physical Yes (All Peaks) Chemical Chemical Issue (Analyte-Silanol) Check->Chemical No (Only Naphthyridine) Void Check Column Void & Extra-Column Vol Physical->Void pH Optimize pH (pH < 3 or > 9) Chemical->pH Additive Add TEA or Chaotropic Salts Chemical->Additive Column Use Base-Deactivated or Polar-Embedded C18 Chemical->Column Success Symmetrical Peak (As 1.0 - 1.2) Void->Success pH->Success Additive->Success Column->Success

Figure 1: Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing.

Part 2: Step-by-Step Troubleshooting Protocols

If your diagnostic injection confirms a chemical interaction, proceed with the following methodologies to manipulate the ionization states of your system.

Protocol A: Mobile Phase pH Optimization & Silanol Masking

Causality: Adjusting the pH or adding a competing base alters the ionization state of either the analyte or the stationary phase, breaking the electrostatic interaction[6].

Step 1: Implement a Low-pH Mobile Phase (Protonation Strategy)

  • Action: Formulate the aqueous portion of your mobile phase using 0.1% Trifluoroacetic acid (TFA) or a 10–25 mM phosphate buffer adjusted to pH 2.5.

  • Mechanism: At pH 2.5, the residual silanol groups on the silica surface are fully protonated (neutralized to Si-OH), eliminating their negative charge and preventing ion-exchange interactions with the basic naphthyridine[4].

Step 2: Utilize a Competing Base (Masking Strategy)

  • Action: If low pH is incompatible with your detector (e.g., Mass Spectrometry) or column chemistry, add 0.1% Triethylamine (TEA) to the mobile phase[7].

  • Mechanism: TEA is a small, highly basic amine that aggressively binds to and blocks the active silanate sites. By saturating these sites, TEA prevents the bulkier 4-chloro-2-methyl-1,5-naphthyridine from interacting with the silica backbone[7].

Step 3: Equilibrate and Validate

  • Action: Flush the HPLC column with at least 15–20 column volumes of the newly modified mobile phase to ensure complete equilibration[6]. Inject the naphthyridine standard and calculate the Asymmetry Factor ( As​ ).

Protocol B: Stationary Phase (Column) Upgrade

Causality: Older "Type A" silica columns possess high metal content and highly acidic silanols. Upgrading the silica backbone eliminates the root cause of the chemical interaction[8].

Step 1: Select a High-Purity "Type B" Silica Column

  • Action: Ensure your column is manufactured from high-purity silica with double end-capping. End-capping replaces residual silanols with inert trimethylsilyl (TMS) groups, drastically reducing secondary interactions[8].

Step 2: Utilize Hybrid or Polar-Embedded Technology

  • Action: For stubborn 1,5-naphthyridine derivatives, transition to columns with polar-embedded groups (e.g., amide linkages) or organic-inorganic hybrid particles (like Waters XTerra or XBridge)[1].

  • Mechanism: These columns shield the silica surface and can safely operate at high pH (e.g., pH 10). At pH 10, the naphthyridine nitrogens are fully deprotonated (neutral), entirely avoiding ion-exchange tailing.

G Silanol Ionized Silanol (Si-O⁻) Analyte Protonated Naphthyridine (Analyte-NH⁺) Silanol->Analyte Strong Electrostatic Attraction (Tailing) TEA Triethylamine (TEA-NH⁺) TEA->Silanol Blocks Active Site (Masking) NeutralSilanol Protonated Silanol (Si-OH) at pH < 3 NeutralSilanol->Analyte No Electrostatic Interaction (Symmetrical)

Figure 2: Mechanistic pathways of silanol interactions and chemical masking strategies.

Part 3: Quantitative Data & Method Comparison

To evaluate the success of your troubleshooting, monitor the USP Tailing Factor ( Tf​ ) and Asymmetry Factor ( As​ ). Ideal values should fall between 1.0 and 1.2. Values > 1.5 indicate significant tailing that compromises integration accuracy[9].

The table below summarizes the expected impact of different chromatographic conditions on the peak shape of 1,5-naphthyridine derivatives based on the mechanisms discussed above:

Mobile Phase ConditionAdditive / ModifierColumn TypeUSP Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )Diagnostic Result
Water / MeCN (pH 6.5)NoneStandard C18 (Type A)2.83.1Severe Tailing (Fail)
Water / MeCN (pH 2.5)0.1% TFAEnd-capped C18 (Type B)1.61.7Marginal (Acceptable)
Water / MeCN (pH 6.5)0.1% TEAStandard C18 (Type A)1.31.4Good Symmetry (Pass)
10mM NH₄HCO₃ (pH 10.0)NoneHybrid C18 (High pH stable)1.051.1Optimal (Pass)

References

  • Troubleshooting Peak Tailing in LC | PDF | High Performance Liquid Chrom
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten Source: Benchchem
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Methyl-2,4,6-oct
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry - ACS Public
  • HPLC Peak Tailing Source: Axion Labs
  • Understanding HPLC Peak Tailing | PDF Source: Scribd
  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders
  • Troubleshooting Peak Tailing in HPLC Analysis of Fructosyl-methionine Source: Benchchem
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies Source: PMC (NIH)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Methods for 4-Chloro-2-methyl-1,5-naphthyridine Purity

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-Chloro-2-methyl-1,5-naphthyridine. It is intended for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-Chloro-2-methyl-1,5-naphthyridine. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and stability testing. The principles and protocols described herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and are supplemented with insights from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[1][2][3][4]

The accurate determination of purity is a critical aspect of pharmaceutical development and manufacturing.[5][6] For a compound like 4-Chloro-2-methyl-1,5-naphthyridine, a key intermediate or active pharmaceutical ingredient (API), a validated stability-indicating HPLC method is essential to ensure its quality, safety, and efficacy.[7] This guide will delve into the critical validation parameters, compare different chromatographic conditions, and provide detailed experimental protocols to establish a method that is fit for its intended purpose.[6]

The Importance of Method Validation

Analytical method validation provides documented evidence that a procedure is suitable for its intended use.[6][8] It is a regulatory requirement for all analytical methods used in the pharmaceutical industry.[5][9] A properly validated HPLC method ensures that the results generated are accurate, reliable, and reproducible over time.[8] The core validation characteristics that will be discussed are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][10][11]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.[2][10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[2][5]

  • Accuracy: The closeness of the test results to the true value.[2][10][11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.[2]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.[2][10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3][10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

Experimental Workflow for HPLC Method Validation

A systematic approach is crucial for the successful validation of an HPLC method. The following diagram illustrates a typical workflow.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD_Start Define Analytical Target Profile (ATP) MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness MI_Report Generate Validation Report V_Robustness->MI_Report MI_SOP Implement as Standard Operating Procedure (SOP) MI_Report->MI_SOP

Caption: A typical workflow for HPLC method validation.

Comparison of HPLC Methods

The choice of chromatographic conditions significantly impacts the performance of the analytical method. Here, we compare two hypothetical reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 4-Chloro-2-methyl-1,5-naphthyridine.

Table 1: Comparison of HPLC Method Conditions

ParameterMethod AMethod B
Column C18, 150 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 100 mm x 3.0 mm, 3 µm
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA: 20 mM Ammonium Acetate, pH 5.0B: Methanol
Gradient 20-80% B in 15 min30-70% B in 10 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 275 nm
Column Temp. 30 °C35 °C

The selection of a C18 column in Method A provides a versatile stationary phase suitable for a wide range of non-polar to moderately polar compounds. The use of formic acid as a mobile phase modifier helps to improve peak shape and ionization efficiency if mass spectrometry (MS) detection is desired. Method B , on the other hand, utilizes a Phenyl-Hexyl column which can offer alternative selectivity for aromatic compounds due to π-π interactions. The ammonium acetate buffer provides pH control, which can be crucial for ionizable analytes.

Validation Parameter Deep Dive and Experimental Protocols

Specificity (Selectivity)

Specificity is the ability of the method to distinguish the analyte of interest from other components in the sample, such as impurities, degradation products, and matrix components.[2][10][11]

Experimental Protocol:

  • Forced Degradation Studies: Subject the 4-Chloro-2-methyl-1,5-naphthyridine sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte and its known impurities.

  • Impurity Spiking: Spike the sample with known impurities and degradation products to demonstrate that the method can separate them from the main peak.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradants.

Table 2: Comparison of Specificity Performance

ParameterMethod AMethod B
Resolution (Analyte vs. Closest Impurity) > 2.0> 2.5
Peak Purity Index > 0.999> 0.999

Both methods demonstrate good specificity, with resolution values greater than 2, indicating baseline separation between the main peak and its closest eluting impurity.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[2][10] The range is the interval over which the method is shown to be linear, accurate, and precise.[2][5]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 4-Chloro-2-methyl-1,5-naphthyridine reference standard of known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration for an assay).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Table 3: Comparison of Linearity and Range

ParameterMethod AMethod B
Range (µg/mL) 1 - 1000.5 - 120
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Y-intercept Within 2% of response at 100% levelWithin 2% of response at 100% level

Both methods exhibit excellent linearity over their respective ranges, with correlation coefficients exceeding the typical acceptance criterion of 0.999.

Accuracy

Accuracy is the measure of how close the experimental value is to the true value.[2][10][11] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Sample Preparation: Prepare placebo (matrix without the analyte) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

Table 4: Comparison of Accuracy (Recovery)

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
80% 99.5 ± 0.8%100.2 ± 0.6%
100% 100.1 ± 0.5%99.8 ± 0.4%
120% 99.8 ± 0.7%100.5 ± 0.5%

Both methods demonstrate high accuracy, with recovery values falling within the commonly accepted range of 98-102% for drug substance assays.[10]

Precision

Precision evaluates the reproducibility of the method under the same operating conditions.[2] It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the relative standard deviation (RSD) for the results at each level.

Table 5: Comparison of Precision (RSD)

Precision LevelMethod A (% RSD)Method B (% RSD)
Repeatability (n=6) < 1.0%< 0.8%
Intermediate Precision (n=6) < 1.5%< 1.2%

Both methods show excellent precision, with RSD values well within the typical acceptance criteria of <2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[3][10]

Experimental Protocol:

There are several methods to determine LOD and LOQ, including:

  • Signal-to-Noise Ratio: Based on the signal-to-noise ratio of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ).

  • Calibration Curve Method: Based on the standard deviation of the response and the slope of the calibration curve.

Table 6: Comparison of LOD and LOQ

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.10.05
LOQ 0.30.15

Method B demonstrates superior sensitivity with lower LOD and LOQ values, making it more suitable for the detection and quantification of trace-level impurities.

Robustness

Robustness assesses the reliability of the method when subjected to small, deliberate changes in its parameters.[10] This is crucial to ensure the method's performance during routine use.

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 10%)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analysis: Analyze a sample under each varied condition.

  • Evaluation: Evaluate the impact of these changes on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the final results.

Robustness_Factors center HPLC Method Robustness FlowRate Flow Rate center->FlowRate ColumnTemp Column Temperature center->ColumnTemp MobilePhasepH Mobile Phase pH center->MobilePhasepH OrganicComp Organic Composition center->OrganicComp Wavelength Detection Wavelength center->Wavelength

Caption: Key parameters to evaluate during robustness testing.

Both methods should demonstrate that minor variations in these parameters do not significantly affect the results, ensuring the method's reliability in a real-world laboratory setting.

Conclusion and Recommendations

Both Method A and Method B are capable of providing accurate and reliable purity data for 4-Chloro-2-methyl-1,5-naphthyridine. However, the choice between them will depend on the specific requirements of the analysis.

  • Method A is a robust and versatile method suitable for routine quality control. Its use of a common C18 column and a simple mobile phase makes it easy to implement in most laboratories.

  • Method B offers higher sensitivity and potentially different selectivity due to the Phenyl-Hexyl stationary phase. This makes it a better choice for impurity profiling and the analysis of samples where very low levels of impurities are expected.

Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the validation data and a risk assessment of the analytical procedure's intended use.[2] This guide provides the foundational knowledge and experimental framework to make an informed decision and to successfully validate an HPLC method for the purity determination of 4-Chloro-2-methyl-1,5-naphthyridine in a scientifically sound and regulatory-compliant manner.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • AssayPrism. HPLC Method Validation: Key Parameters and Importance. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. Analytical Method Validation: Mastering FDA Guidelines. [Link]

  • Journal of Emerging Technologies and Innovative Research. A Brief Review on HPLC Method Validation. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Scribd. HPLC Method Validation in Pharma Analysis. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Element Solutions. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • Preprints.org. A Comprehensive Overview Of HPLC Method Development And Validation. [Link]

  • ResearchGate. Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • National Center for Biotechnology Information. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]

  • ACS Publications. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Regis Technologies. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • National Center for Biotechnology Information. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Tropical Journal of Pharmaceutical Research. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. [Link]

  • Shimadzu Corporation. 01-00018 低分子医薬品化合物の分析条件検討の効率化 (Streamlining Analytical Condition Screening for Small Molecule Pharmaceutical Compounds). [Link]

  • MDPI. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. [Link]

  • National Center for Biotechnology Information. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-2-methyl-1,5-naphthyridine

Comprehensive Safety & Operational Guide: Handling 4-Chloro-2-methyl-1,5-naphthyridine As a preferred source for laboratory safety and chemical handling, this guide provides essential operational, safety, and disposal pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 4-Chloro-2-methyl-1,5-naphthyridine

As a preferred source for laboratory safety and chemical handling, this guide provides essential operational, safety, and disposal protocols for 4-Chloro-2-methyl-1,5-naphthyridine. Designed for researchers and drug development professionals, it synthesizes technical accuracy with field-proven methodologies to ensure safe and efficient laboratory workflows.

Hazard Profile & Mechanistic Causality

Understanding the chemical reactivity of 4-Chloro-2-methyl-1,5-naphthyridine (1[1]) is the absolute foundation of safe handling.

  • Electrophilic Reactivity: The presence of electron-withdrawing nitrogen atoms renders the naphthyridine ring highly electron-deficient. This structural feature primes the chlorinated position for rapid nucleophilic displacement via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (2[2]).

  • Biological Toxicity Causality: The exact electrophilicity that makes this compound synthetically valuable also makes it a potent biological hazard. It readily reacts with nucleophilic residues (e.g., thiols, amines) on cellular proteins. This leads to its classification for Acute Toxicity (Oral, Dermal, Inhalation - H302 + H312 + H332) and severe Skin/Eye Irritation (H315, H319) (3[3]).

  • Respiratory Hazards: Inhalation of fine particulates can cause Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336), manifesting as central nervous system depression or respiratory tract irritation[3].

Personal Protective Equipment (PPE) Ecosystem

Do not rely on standard default PPE. The protective ecosystem must be tailored to the compound and the specific solvents utilized in its reactions.

  • Hand Protection (The Carrier Solvent Variable): SNAr reactions utilizing 4-Chloro-2-methyl-1,5-naphthyridine typically require polar aprotic solvents like DMF, DMSO, or NMP. These solvents act as carrier vehicles, rapidly permeating standard nitrile gloves and transporting the toxic naphthyridine directly through the skin barrier.

    • Self-Validating Protocol: Implement a double-gloving strategy. Wear a standard Nitrile inner glove for tactile dexterity and a Neoprene or Butyl rubber outer glove for chemical resistance against polar aprotic solvents. Validate outer glove integrity via an air-inflation test prior to donning.

  • Respiratory & Environmental Protection: Handling the dry powder poses an acute inhalation risk. All weighing and transfer operations must occur inside a certified chemical fume hood. Ensure the face velocity is actively validated at 80-120 FPM before opening the reagent bottle.

  • Body Protection: Wear a flame-resistant, fluid-impermeable lab coat and chemical splash goggles to prevent ocular exposure to reactive dust or solvent splashes.

Quantitative Data: Hazard & PPE Summary

ParameterSpecification / DataCausality / Rationale
CAS Number 61319-97-9[1]Unique chemical identifier for procurement and tracking.
Molecular Weight 178.62 g/mol [1]Essential for precise stoichiometric calculations in SNAr.
Hazard Codes H302, H312, H332, H315, H319, H336[3]Acute toxicity, irritation, and STOT SE 3 due to electrophilicity.
Primary Glove Neoprene or Butyl RubberPrevents permeation by polar aprotic carrier solvents (DMF/DMSO).
Secondary Glove Nitrile (Inner layer)Provides baseline biological protection and dexterity.
Ventilation Fume Hood (80-120 FPM)Captures aerosolized particulates and toxic solvent vapors.

Experimental Protocol: Safe Setup of an SNAr Reaction

This step-by-step methodology ensures total containment and minimizes exposure during nucleophilic aromatic substitution workflows.

  • Step 1: Pre-Operational Validation. Verify fume hood face velocity. Inspect all glassware for micro-fractures. Don the double-glove PPE system.

  • Step 2: Closed-System Weighing. Inside the fume hood, weigh the required mass of 4-Chloro-2-methyl-1,5-naphthyridine into a pre-tared, sealable reaction vial. Causality: Sealing the vial before removing it from the balance area prevents the aerosolization of the fine reactive powder into the general laboratory environment.

  • Step 3: Inert Solvent Addition. Purge the sealed vial with an inert gas (N₂ or Argon). Add the carrier solvent (e.g., anhydrous DMF) via syringe through a septum. Causality: Closed-system solvent addition prevents the escape of solvent vapors that could carry the dissolved, highly toxic compound.

  • Step 4: Nucleophile Introduction. Add the amine or nucleophile dropwise while monitoring temperature. The electron-deficient naphthyridine ring can cause highly exothermic reactions depending on the nucleophile's strength[2].

  • Step 5: Quenching & Decontamination. Upon reaction completion, quench the mixture with water or a weak aqueous acid. Decontaminate all spatulas and glassware with a 10% bleach solution or basic wash to hydrolyze any unreacted starting material before removing them from the hood.

Spill Response & Disposal Plan

  • Solid Spills: Never dry-sweep the powder. Moisten the spill with a compatible, low-toxicity solvent (e.g., isopropanol) to suppress dust generation, then wipe up using absorbent pads.

  • Liquid/Solution Spills: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.

  • Disposal: All waste containing 4-Chloro-2-methyl-1,5-naphthyridine must be strictly segregated into clearly labeled "Halogenated Organic Waste" containers. Do not mix with acidic waste streams, as this can trigger the off-gassing of toxic byproducts.

Mandatory Visualization: Operational Workflow

SafeHandlingWorkflow N1 1. Pre-Operational Validation (Hood & Glove Check) N2 2. Closed-System Weighing (Minimize Aerosols) N1->N2 Validated N3 3. Solvent & Reagent Addition (Inert Atmosphere) N2->N3 Sealed Transfer N4 4. Reaction Execution (SNAr/Cross-Coupling) N3->N4 Controlled Addition N5 5. Quenching & Decontamination (Hydrolyze Unreacted Material) N4->N5 Completion N6 6. Halogenated Waste Segregation N5->N6 Safe Disposal

Safe handling and operational workflow for 4-Chloro-2-methyl-1,5-naphthyridine.

References

  • BLD Pharm. "61319-97-9 | 4-Chloro-2-methyl-1,5-naphthyridine".
  • BenchChem. "4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine Safety Data Sheet (SDS)".
  • NextSDS. "4-chloro-8-methyl-1,5-naphthyridine — Chemical Substance Information".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-methyl-1,5-naphthyridine
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